disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
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Overview
Description
Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, a purine base, and phosphate groups. It is primarily used in life sciences research due to its unique properties and interactions at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and deprotection. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the imino and oxo groups within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl and phosphate groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, oxidized forms, and substituted compounds that retain the core structure of the original molecule .
Scientific Research Applications
Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in studying cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, and other biomolecules, influencing their activity and function. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups and modulating biochemical pathways .
Comparison with Similar Compounds
Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be compared with other similar compounds, such as:
- Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate .
- (2R,3S,4R,5R)-2-({[{[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-({[{[(2R,3S,4R,5R)-2-({[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl]oxy}(hydroxy)phosphoryl]oxy}methyl)-4-hydroxy-5-(2-imino-6-oxo-1,2,3,6-tetrahydro-9H-purin-9-yl)tetrahydro-3-furanyl]oxy}(hydroxy)phosphoryl]oxy}methyl)-4-hydroxytetrahydro-3-furanyl]oxy}(hydroxy)phosphoryl]oxy}methyl)-4-hydroxy-5-(2-imino-6-oxo-1,2,3,6-tetrahydro-9H-purin-9-yl)tetrahydro-3-furanyl [ (2S,4R,5R)-4-hydroxy-5-(2-imino-6-oxo-1,2,3,6-tetrahydro-9H-purin-9-yl)tetrahydro-2-furanyl]methyl hydrogen phosphate .
These compounds share similar structural features but differ in their specific functional groups and molecular interactions, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H2,17,20,27);;/q;2*+1/p-2/t4-,5+,6?,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |
InChI Key |
JSPFVHFOZPVIHM-KEPJSXFQSA-L |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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